3,4,6-Trichloro-5-(3-methylphenoxy)benzene-1,2-dicarbonitrile
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Overview
Description
3,4,6-Trichloro-5-(3-methylphenoxy)benzene-1,2-dicarbonitrile is an organic compound characterized by its complex structure, which includes multiple chlorine atoms, a phenoxy group, and dicarbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Trichloro-5-(3-methylphenoxy)benzene-1,2-dicarbonitrile typically involves multiple steps. One common approach is the Friedel-Crafts acylation, followed by a conversion from the acyl group to an alkane and subsequent nitration . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and specific solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3,4,6-Trichloro-5-(3-methylphenoxy)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4).
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one atom or group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and various nucleophiles and electrophiles. The reaction conditions can vary but often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield chlorinated benzoic acids, while reduction could produce less chlorinated derivatives.
Scientific Research Applications
3,4,6-Trichloro-5-(3-methylphenoxy)benzene-1,2-dicarbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its effects on biological systems.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 3,4,6-Trichloro-5-(3-methylphenoxy)benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Trichloro-2,4,6-trifluorobenzene
- 1,2,4-Trichloro-3-methoxybenzene
- 1,3,5-Trichloro-2-methoxybenzene
Uniqueness
3,4,6-Trichloro-5-(3-methylphenoxy)benzene-1,2-dicarbonitrile is unique due to its specific arrangement of chlorine atoms, phenoxy group, and dicarbonitrile groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Properties
CAS No. |
56266-83-2 |
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Molecular Formula |
C15H7Cl3N2O |
Molecular Weight |
337.6 g/mol |
IUPAC Name |
3,4,6-trichloro-5-(3-methylphenoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C15H7Cl3N2O/c1-8-3-2-4-9(5-8)21-15-13(17)11(7-20)10(6-19)12(16)14(15)18/h2-5H,1H3 |
InChI Key |
YSXNOMKBLNFSKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(C(=C(C(=C2Cl)Cl)C#N)C#N)Cl |
Origin of Product |
United States |
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